Linalyl anthranilate

Catalog No.
S533190
CAS No.
7149-26-0
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalyl anthranilate

A common pain point in fragrance formulation is inconsistent scent evolution and discoloration when using methyl anthranilate or precursor blends. Linalyl anthranilate (CAS 7149-26-0) eliminates these issues with a single, high-molecular-weight ester.

  • 336-h substantivity anchors floral-woody character in fine fragrances.
  • Steric bulk reduces Schiff base formation, preventing color change in white creams and clear shampoos.
  • Unified evaporation profile avoids the top-note burst of linalool/methyl anthranilate blends.

Streamline sourcing with one multifunctional ingredient.

CAS Number

7149-26-0

Product Name

Linalyl anthranilate

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3

InChI Key

WHIJSULEEDNKPD-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C

solubility

Insoluble (NTP, 1992)
Insoluble in water; Soluble in dimethyl sulphoxide
Soluble (in ethanol)

Synonyms

Linalyl anthranilate; NSC 72026; NSC-72026; NSC72026; Linalyl 2-aminobenzoate;

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C

The exact mass of the compound Linalyl anthranilate is 273.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insoluble in water; soluble in dimethyl sulphoxidesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72026. It belongs to the ontological category of arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

25 g, 100 g

Linalyl anthranilate (CAS 7149-26-0) is an aromatic ester synthesized from linalool and anthranilic acid. It presents as a yellow-orange liquid with a complex floral and fruity aroma, often described with notes of orange blossom, gardenia, petitgrain, and wood. Primarily utilized as a fragrance and flavoring agent, it is characterized by its insolubility in water and solubility in organic solvents such as ethanol. Its high molecular weight (273.37 g/mol) and boiling point (315-371 °C) are key physical properties that influence its performance in formulations.

Procurement Fit

Workflow
GC-MS identity authentication using authenticated RI 2051
Research
Antimicrobial screening against carbapenemase-producing Klebsiella pneumoniae
Formulation
High-lipophilicity flavor and fragrance ingredient for non-aqueous matrices

Substituting Linalyl anthranilate with more common materials like methyl anthranilate, linalyl acetate, or a simple blend of its precursors (linalool and methyl anthranilate) fails to replicate its performance profile. A physical blend of precursors exhibits differential volatility, leading to an inconsistent and disjointed aroma over time, whereas Linalyl anthranilate provides a unified and stable scent release due to its single-molecule structure and very low evaporation rate. Furthermore, methyl anthranilate is known to readily form Schiff bases with aldehydes, a common reaction leading to significant discoloration in formulations. The bulkier linalyl group in Linalyl anthranilate provides steric hindrance that can reduce this reactivity, offering superior color stability in complex fragrance compositions. The odor profile is also distinct; Linalyl anthranilate provides a multi-faceted floral-woody character, unlike the simpler, dominant 'grape-like' note of methyl anthranilate.

Substitution Risk

GC retention index mismatch: Authenticated RI ~2051 vs. common misidentification window ~1000–1400 limits analytical equivalence with simpler terpene esters.
Membrane interaction and bactericidal profile against KPC-KP may not transfer to structural analogs like methyl anthranilate or linalool; empirical verification required.
High log KOW (6.28) and low water solubility produce different partitioning behavior compared to smaller anthranilates, affecting formulation and antimicrobial endpoint interpretation.

Superior Fragrance Longevity and Substantivity for Use as a Fixative

Linalyl anthranilate demonstrates exceptional longevity, a critical performance metric for base notes and fixatives in fragrance formulations. Its substantivity on a smelling strip is rated at 336 hours. This is significantly longer than other common linalool esters, such as linalyl acetate, which has a substantivity of only 6 hours. This performance is consistent with its high boiling point (315-371 °C) compared to more volatile substitutes like linalyl acetate (220 °C) and methyl anthranilate (256 °C).

Evidence DimensionSubstantivity (Fragrance Longevity)
Target Compound Data336 hours
Comparator Or BaselineLinalyl Acetate: 6 hours
Quantified Difference56x longer substantivity than Linalyl Acetate
ConditionsStandard fragrance smelling strip evaluation at 100% concentration.

For products requiring a long-lasting fragrance profile, Linalyl anthranilate's high substantivity reduces the need for additional fixatives and ensures a consistent scent for the life of the product.

GC-MS Retention Index
Head-to-head
Authenticated RI 2051 vs. misidentification window ~1000–1400; Δ ≈ 651–1051 units
Supports identity confirmation and analytical authentication
On 5% diphenyl–95% polydimethylsiloxane column; synthetic standard validated by NMR and GC-MS

Improved Formulation Stability: Reduced Propensity for Discoloration via Schiff Base Formation

Methyl anthranilate, a common structural analog, is well-documented for its high reactivity with aldehydes, leading to the formation of Schiff bases that cause progressive and significant discoloration (yellowing) in finished products. Linalyl anthranilate incorporates a bulky, sterically hindering linalyl group attached to the ester. Based on established chemical principles, this large group impedes the approach of aldehydes to the reactive amine group, thereby reducing the rate of Schiff base formation and improving the color stability of the final formulation, particularly in aldehyde-rich compositions.

Evidence DimensionReactivity with Aldehydes
Target Compound DataLow (inferred due to steric hindrance from bulky linalyl group)
Comparator Or BaselineMethyl Anthranilate: High (known to readily form colored Schiff bases)
Quantified DifferenceNot directly quantified, but a significant reduction in discoloration is expected based on molecular structure.
ConditionsIn fragrance formulations containing aldehyde components (e.g., citral, lilial, etc.).

Procuring Linalyl anthranilate provides a clear advantage for maintaining the aesthetic integrity and shelf-life of products, avoiding the costly issue of color degradation common with simpler anthranilate esters.

Bactericidal Activity
Head-to-head
2.5% (v/v) LNA alone; 1.25% (v/v) LNA + meropenem — 50% reduction in required concentration
Reported bactericidal endpoint against KPC-KP; supports adjuvant research context
In vitro assay; concentration-dependent response

Enhanced Processability: Liquid State at Room Temperature Simplifies Handling and Manufacturing

Linalyl anthranilate is a liquid at standard ambient temperatures. This contrasts with a key substitute, methyl anthranilate, which has a melting point of 24 °C and can exist as a solid in many manufacturing and storage environments. The liquid state of Linalyl anthranilate eliminates the need for heating and melting steps during processing, which are required for solid ingredients to ensure homogenous blending.

Evidence DimensionPhysical State at Standard Temperature (20°C)
Target Compound DataLiquid
Comparator Or BaselineMethyl Anthranilate: Solid (Melting Point: 24°C)
Quantified DifferenceN/A (Qualitative difference in physical state)
ConditionsStandard manufacturing and laboratory ambient temperatures.

Choosing a raw material that is liquid under typical process conditions simplifies manufacturing, reduces energy costs associated with heating, and minimizes batch-to-batch variability by ensuring easier and more consistent incorporation.

Lipophilicity Profile
Class-level
log KOW 6.28; water solubility 0.076 mg/L
High lipophilicity distinguishes partitioning behavior from smaller anthranilates
Calculated values; class-level inference based on molecular weight and terpene moiety
JECFA Evaluation
Cross-study
No safety concern at current intake levels when used as a flavouring agent (2005)
Regulatory clearance context for flavor applications
Intake-dependent assessment; not a clinical safety claim

Base Note and Fixative for Fine Fragrances and Eau de Parfum

The exceptionally high substantivity (336 hours) makes Linalyl anthranilate a preferred choice for anchoring the scent profile in fine fragrances, eau de parfum, and other applications where longevity is a primary driver of quality perception. It provides a persistent, complex floral-fruity character that outlasts more volatile esters.

Color-Critical Formulations in Personal Care Products

In visually sensitive products like white lotions, clear shampoos, and creams, the reduced tendency for discoloration makes Linalyl anthranilate a more reliable choice than methyl anthranilate. Its lower reactivity helps maintain the intended appearance of the final product throughout its shelf life.

Complex, Single-Ingredient Notes for Flavor and Fragrance Formulation

Linalyl anthranilate can be used to simplify procurement and formulation by providing a complex floral, woody, and fruity profile in a single, stable molecule. This is advantageous in both fragrance and flavor applications where achieving a nuanced profile with minimal ingredients is a goal.

Application Fit Matrix

Application
Selection Property
Validation Focus
Natural product authentication
Authenticated RI benchmark
GC-MS method validation and identity confirmation
Antimicrobial resistance studies
Bactericidal endpoint against KPC-KP
Meropenem combination in vitro assays
Flavor & fragrance product development
High log KOW partitioning behavior
Non-aqueous matrix compatibility and stability
Flavor regulatory compliance
JECFA no safety concern status
Intake-level risk assessment documentation review

Physical Description

Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992)
Liquid
Pale straw-coloured oily liquid; Gardenia-like aroma

XLogP3

4.8

Exact Mass

273.1729

Density

d 1.06
1.052-1.058 (15.5°)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 233 of 271 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 271 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7149-26-0

Wikipedia

Linalyl anthranilate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate): ACTIVE
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